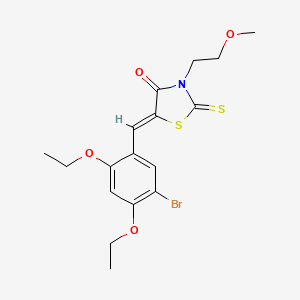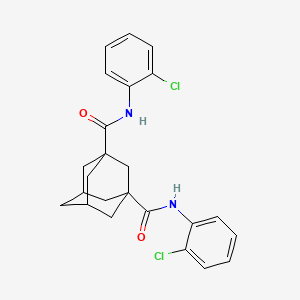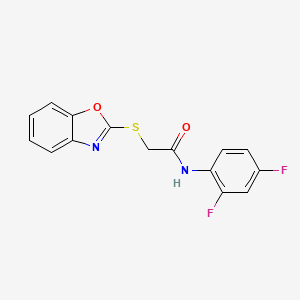![molecular formula C16H17FN2O3S B5102246 N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide](/img/structure/B5102246.png)
N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide, also known as FPS-ZM1, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a selective and potent inhibitor of the μ-opioid receptor (MOR) in 2009 by researchers at the University of Michigan. Since then, FPS-ZM1 has been used in numerous studies to investigate the role of MOR in various physiological processes.
作用機序
N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide acts as a competitive antagonist of the MOR, binding to the receptor and preventing the binding of endogenous ligands such as endorphins and enkephalins. This leads to a reduction in the activity of MOR and a subsequent decrease in the analgesic effects of opioids.
Biochemical and Physiological Effects
The use of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide has revealed that MOR plays a key role in a number of physiological processes, including pain modulation, reward, and addiction. It has also been shown to be involved in the regulation of gastrointestinal function, respiratory function, and immune function.
実験室実験の利点と制限
One of the key advantages of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide is its selectivity for MOR, which allows researchers to investigate the specific role of this receptor in various physiological processes. However, one of the limitations of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide is its relatively low potency, which requires higher concentrations of the compound to achieve the desired effects.
将来の方向性
There are several future directions for the use of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide in scientific research. One area of interest is the investigation of the role of MOR in the development of tolerance and dependence to opioids. Another area of interest is the development of more potent and selective MOR antagonists that can be used in clinical settings to treat opioid addiction and overdose.
In conclusion, N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide is a small molecule inhibitor that has been widely used in scientific research to investigate the role of MOR in various physiological processes. Its selectivity for MOR and its ability to block the effects of opioids make it a valuable tool for studying pain, addiction, and other related conditions. However, its relatively low potency and limited availability make it important to continue to develop more potent and selective MOR antagonists for use in both laboratory and clinical settings.
合成法
The synthesis of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide involves a multi-step process that includes the reaction of 2-fluoro-4-nitroaniline with propylamine, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with p-toluenesulfonyl chloride to form the sulfonyl chloride intermediate, which is finally reacted with 4-aminobenzamide to yield N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide. The overall yield of the synthesis is around 20%.
科学的研究の応用
N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide has been used extensively in scientific research to investigate the role of MOR in various physiological processes. One of the key applications of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide has been in the study of pain and analgesia. It has been shown to be effective in blocking the analgesic effects of MOR agonists, suggesting that MOR is a key player in the modulation of pain.
特性
IUPAC Name |
N-[2-fluoro-4-(propylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-2-10-18-23(21,22)13-8-9-15(14(17)11-13)19-16(20)12-6-4-3-5-7-12/h3-9,11,18H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYNXQNBZYRQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)


![2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B5102178.png)
![4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene](/img/structure/B5102183.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)
![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)

![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis[N~2~-(3-isopropoxypropyl)ethanediamide]](/img/structure/B5102201.png)
![5-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102207.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5102208.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5102240.png)